molecular formula C10H7F2NO B6294044 5-(2,3-difluoro-4-methylphenyl)oxazole CAS No. 2379321-21-6

5-(2,3-difluoro-4-methylphenyl)oxazole

Cat. No.: B6294044
CAS No.: 2379321-21-6
M. Wt: 195.16 g/mol
InChI Key: YQDVTOYBWWLCDF-UHFFFAOYSA-N
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Description

5-(2,3-Difluoro-4-methylphenyl)oxazole is a chemical compound of significant interest in scientific research, particularly in the field of medicinal chemistry. The oxazole ring is a privileged scaffold in drug discovery, known for its presence in compounds with a wide range of biological activities . Researchers utilize this specific derivative as a key synthetic intermediate or building block for the development of novel therapeutic agents. Compounds featuring the oxazole core have been investigated for various applications, including use as antiviral agents targeting pathogenic infections , immunomodulators for regulating immune functions , and antioxidants for studying oxidative stress . The structural motif of a difluorophenyl group attached to an oxazole heterocycle is commonly explored in structure-activity relationship (SAR) studies to optimize the potency and pharmacological properties of lead molecules . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2,3-difluoro-4-methylphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO/c1-6-2-3-7(10(12)9(6)11)8-4-13-5-14-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDVTOYBWWLCDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C2=CN=CO2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 2,3 Difluoro 4 Methylphenyl Oxazole and Its Analogs

Mechanistic Investigations of Oxazole (B20620) Ring Formation Reactions

The construction of the oxazole ring is achievable through several classic and modern synthetic reactions. Understanding the mechanistic underpinnings of these transformations is crucial for optimizing reaction conditions and extending their applicability to complex substrates.

Comprehensive Analysis of Cyclization Pathways (e.g., Van Leusen, Robinson-Gabriel, other relevant named reactions)

Two of the most prominent methods for oxazole synthesis are the Van Leusen and the Robinson-Gabriel reactions, each proceeding through distinct mechanistic pathways.

Van Leusen Oxazole Synthesis: This reaction provides a direct route to 5-substituted oxazoles from aldehydes. nih.govorganic-chemistry.org The key reagent is p-toluenesulfonylmethyl isocyanide (TosMIC), a versatile C1 synthon. organic-chemistry.orgwikipedia.org The mechanism begins with the base-mediated deprotonation of the acidic methylene (B1212753) group of TosMIC. The resulting anion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde, such as 2,3-difluoro-4-methylbenzaldehyde (B1304708). This is followed by an intramolecular cyclization, where the oxygen of the newly formed alkoxide attacks the isocyanide carbon, forming a 5-membered oxazoline intermediate. nih.gov The final step is the base-promoted elimination of p-toluenesulfinic acid, which drives the aromatization of the ring to yield the stable 5-substituted oxazole product. organic-chemistry.orgwikipedia.org This reaction is known for its reliability and high regioselectivity for the 5-substituted isomer.

Robinson-Gabriel Synthesis: This classical method involves the cyclodehydration of α-acylamino ketones using strong acids. researchgate.net The reaction is initiated by the protonation of either the amide or the ketone carbonyl oxygen. Protonation of the amide carbonyl is generally more productive, leading to the formation of an enol intermediate. The enol oxygen then attacks the activated amide carbonyl carbon in an intramolecular fashion to form a five-membered heterocyclic intermediate (an oxazolinium ion). Subsequent dehydration, driven by the acidic conditions, results in the formation of the aromatic oxazole ring. researchgate.net Isotopic labeling studies have confirmed that the amide carbonyl oxygen is incorporated into the oxazole ring, while the ketone oxygen is eliminated as water.

Role of Transition Metal Catalysis in Oxazole Synthesis (e.g., Palladium, Copper)

Transition metal catalysis has revolutionized oxazole synthesis, offering milder reaction conditions, broader substrate scope, and novel pathways for C-C and C-heteroatom bond formation. Palladium and copper complexes are particularly prominent in this field.

Palladium Catalysis: Palladium catalysts are exceptionally versatile for constructing 5-aryloxazoles through cross-coupling reactions, most notably via direct C-H arylation. nih.gov In a typical direct C-H arylation approach, a pre-formed oxazole ring is coupled with an aryl halide, such as 1-bromo-2,3-difluoro-4-methylbenzene. The catalytic cycle often involves the oxidative addition of the aryl halide to a Pd(0) species, followed by a concerted metalation-deprotonation (CMD) step at the C5 position of the oxazole. This CMD pathway is often favored in polar solvents and is crucial for achieving high regioselectivity. nih.govnih.gov Subsequent reductive elimination from the resulting palladium intermediate furnishes the 5-aryloxazole and regenerates the active Pd(0) catalyst. The choice of ligands and solvents can be tuned to selectively favor arylation at either the C2 or C5 position, providing remarkable control over the final product architecture. nih.gov

Copper Catalysis: Copper catalysts are also widely employed in oxazole synthesis, often in oxidative cyclization reactions. These reactions can construct the oxazole ring from acyclic precursors in a single step. For instance, copper-catalyzed tandem oxidative cyclizations have been developed to produce polysubstituted oxazoles from readily available starting materials under mild conditions. mdpi.com While the exact mechanisms can vary, they often involve copper-mediated C-N and C-O bond formations. Copper can also play a role in multicomponent reactions and cycloadditions that lead to the oxazole core.

Precision Synthesis of 5-(2,3-Difluoro-4-methylphenyl)oxazole

The synthesis of this compound requires precise control over precursor preparation and reaction conditions to ensure high yield, purity, and correct regiochemistry. Given the electronic properties of the fluorinated phenyl ring, established methods like the Van Leusen reaction or palladium-catalyzed direct arylation represent the most viable strategies.

Optimization of Precursor Preparation and Functional Group Interconversions

A crucial aspect of any synthesis is the efficient preparation of the starting materials. For the target molecule, two primary retrosynthetic disconnections lead to two key precursors, depending on the chosen strategy.

Van Leusen Approach: This route requires 2,3-difluoro-4-methylbenzaldehyde . This precursor is commercially available, which significantly simplifies the initial steps of the synthesis. Should a custom synthesis be required, methods such as the formylation of 1,2-difluoro-3-methylbenzene would be employed.

Palladium-Catalyzed Direct Arylation Approach: This strategy starts with the parent oxazole and couples it with a suitable aryl halide, specifically 1-bromo-2,3-difluoro-4-methylbenzene . This halogenated precursor can be prepared from 3,4-difluorotoluene through regioselective bromination.

Functional group interconversions on the precursors, if needed, must be planned to be compatible with the sensitive functionalities present. For instance, the aldehyde group is sensitive to oxidation and certain nucleophiles, while the C-H bonds on the oxazole ring can be activated under specific catalytic conditions.

Evaluation of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is paramount to achieving a high yield and purity of this compound. The presence of electron-withdrawing fluorine atoms on the benzaldehyde precursor can influence its reactivity in the Van Leusen synthesis. Aromatic aldehydes bearing electron-withdrawing groups are known to exhibit higher reactivity in this transformation. nih.govmdpi.com

A systematic evaluation of parameters for the Van Leusen synthesis would include screening various bases, solvents, and temperatures.

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (2.0)MethanolReflux875
2t-BuOK (2.5)THF-60 to RT382
3DBU (1.5)Acetonitrile (B52724)60668
4K₂CO₃ (2.0)[bmim]BrRT485
5NaH (2.2)DMFRT579

This table is a representative example based on literature optimization for similar 5-aryloxazoles and illustrates a potential optimization study. nih.govorganic-chemistry.org THF = Tetrahydrofuran, DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene, [bmim]Br = 1-Butyl-3-methylimidazolium bromide, DMF = Dimethylformamide, RT = Room Temperature.

Similarly, for a palladium-catalyzed direct C-5 arylation , key variables include the palladium source, ligand, base, and solvent. Research has shown that polar aprotic solvents like DMA or DMF, combined with specific phosphine ligands and a suitable base like potassium carbonate, strongly favor the desired C-5 regioselectivity. nih.gov

Regioselectivity and Stereochemical Control in Synthesis

Regioselectivity: Achieving the correct 5-substituted regioisomer is a critical challenge in oxazole synthesis.

In the Van Leusen synthesis , the mechanism inherently and almost exclusively leads to the formation of 5-substituted oxazoles. The reaction proceeds via nucleophilic attack of the TosMIC anion on the aldehyde, with the aldehyde carbon becoming C5 and the isocyanide carbon becoming C4 of the final oxazole ring.

In palladium-catalyzed direct C-H arylation , regioselectivity is not inherent but can be precisely controlled. The C5-proton of oxazole is generally more acidic and sterically accessible than the C2-proton. By carefully selecting the reaction conditions—specifically a combination of a palladium catalyst, a phosphine ligand, and a polar solvent—the reaction can be directed with high fidelity to the C5 position. nih.gov This provides a powerful and regioselective alternative to classical methods.

Stereochemical Control: The target molecule, this compound, is achiral, and therefore, stereochemical control is not a factor in its synthesis. However, in the synthesis of chiral oxazole analogs, particularly those with stereocenters in substituents at the C4 or C5 positions, the choice of synthetic route and reagents would be critical to control the stereochemical outcome.

Strategic Derivatization and Analog Generation of this compound

Systemic Modifications of the Oxazole Ring

For instance, the synthesis of a thiazole analog can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone. In the context of this compound, the corresponding 2,3-difluoro-4-methylphenacyl bromide would serve as a key intermediate. The reaction of this bromide with a suitable thioamide, such as thioformamide, would yield the desired 5-(2,3-difluoro-4-methylphenyl)thiazole. This bioisosteric replacement can influence the electronic nature of the heterocyclic ring and its interaction with biological targets.

Another approach to modifying the oxazole ring is through substitution at the C2 or C4 positions. While the parent compound is unsubstituted at these positions, the introduction of small alkyl or electron-withdrawing groups can be explored. For example, lithiation of the oxazole ring followed by quenching with an electrophile can introduce substituents at the C2 position. Such modifications can alter the molecule's polarity and metabolic profile.

Below is a table summarizing potential systemic modifications of the oxazole ring and the general synthetic approaches.

Modification TypeTarget AnalogGeneral Synthetic ApproachKey Reagents
Bioisosteric Replacement5-(2,3-Difluoro-4-methylphenyl)thiazoleHantzsch thiazole synthesis2,3-Difluoro-4-methylphenacyl bromide, Thioformamide
Bioisosteric Replacement3-(2,3-Difluoro-4-methylphenyl)isoxazole1,3-Dipolar cycloaddition2,3-Difluoro-4-methylbenzaldehyde oxime, Acetylene
C2-Substitution2-Methyl-5-(2,3-difluoro-4-methylphenyl)oxazoleLithiation and alkylationn-Butyllithium, Methyl iodide

Exploration of Substituent Effects on the 2,3-Difluoro-4-methylphenyl Moiety

The 2,3-difluoro-4-methylphenyl moiety plays a crucial role in the pharmacological activity of the parent compound. The fluorine atoms significantly influence the electronic properties and conformation of the phenyl ring, which can impact binding affinity to target proteins. Exploring the effects of modifying the substituents on this phenyl ring is a key strategy in SAR studies.

One area of exploration is the variation of the methyl group at the C4 position. Replacing the methyl group with other small alkyl groups (e.g., ethyl, isopropyl) or with electron-donating (e.g., methoxy) or electron-withdrawing (e.g., trifluoromethyl) groups can provide insights into the steric and electronic requirements for optimal activity. The synthesis of these analogs would typically start from the appropriately substituted 4-bromotoluene or its equivalent, which would then be elaborated to the corresponding benzaldehyde for use in an oxazole synthesis, such as the van Leusen reaction with tosylmethyl isocyanide (TosMIC).

Furthermore, the positions and number of fluorine atoms on the phenyl ring can be altered. The synthesis of analogs with a single fluorine atom or with fluorine at different positions (e.g., 2,4-difluoro or 3,4-difluoro) can help to map the importance of the fluorine substitution pattern for biological activity. These modifications can impact the pKa of the molecule and its ability to form hydrogen bonds. The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity. pharmacyjournal.orgtandfonline.comresearchgate.net

The following table illustrates potential modifications to the 2,3-difluoro-4-methylphenyl moiety.

Modification SiteModified SubstituentRationale
C4-PositionEthylExplore steric tolerance
C4-PositionMethoxyInvestigate electronic effects (electron-donating)
C4-PositionTrifluoromethylInvestigate electronic effects (electron-withdrawing) and lipophilicity
Fluorine Pattern2-Fluoro-4-methylphenylAssess the impact of a single fluorine atom
Fluorine Pattern3,4-Difluoro-4-methylphenylEvaluate alternative difluoro-substitution patterns

Development of Diverse Library Syntheses

To efficiently explore a wide range of structural diversity, the development of a combinatorial or parallel synthesis approach for a library of this compound analogs is highly valuable. Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid generation of a large number of compounds with distinct substitution patterns. mdpi.com

A potential solid-phase strategy could involve anchoring a suitable building block to a resin, followed by the sequential addition of other diversity-introducing reagents. For example, a resin-bound α-bromoketone derived from a substituted benzoic acid could be used. This resin-bound intermediate could then be reacted with a variety of thioamides or other reagents to construct the oxazole ring. Subsequent cleavage from the resin would yield the final products.

Alternatively, a diversity-oriented synthesis (DOS) approach can be employed to generate a library of structurally diverse and complex molecules from a common starting material. frontiersin.orgcam.ac.ukharvard.edu This strategy focuses on creating skeletal diversity in addition to appendage diversity. Starting with a functionalized this compound core, a series of branching reaction pathways can be designed to introduce a wide array of different scaffolds.

A representative library synthesis could utilize a set of diverse building blocks to introduce variability at specific positions of the core scaffold. For example, a library of 5-(substituted-phenyl)oxazole derivatives could be synthesized in parallel by reacting a common intermediate with a collection of different boronic acids via a Suzuki coupling reaction, assuming a suitable handle for coupling is present on the oxazole or phenyl ring.

The table below outlines a hypothetical library synthesis scheme based on the van Leusen oxazole synthesis.

Library PositionBuilding Block DiversityNumber of Variants
Phenyl Ring Substituent (R)Substituted Benzaldehydes20
Oxazole C2-Substituent (R')Substituted TosMIC reagents5
Total Library Size 100

Molecular Interaction Profiling and Mechanistic Deconvolution of 5 2,3 Difluoro 4 Methylphenyl Oxazole in Biological Systems

Investigation of Cellular Pathway Modulation and Phenotypic ResponsesNo studies were found that analyze the impact of 5-(2,3-difluoro-4-methylphenyl)oxazole on signal transduction cascades in defined cell lines or provide comprehensive gene expression and proteomic alteration data.

Generating content for the requested article would require fabricating data, which is beyond the scope of providing scientifically accurate information. Further research would be needed to be conducted on this compound to determine the specific biological and molecular information requested.

Cellular Event Analysis (e.g., morphological changes, specific marker expression)

Comprehensive searches of available scientific literature and patent databases did not yield specific information regarding the analysis of cellular events induced by this compound. There is currently no publicly available research detailing the morphological changes in cells or the expression of specific cellular markers following treatment with this compound.

Biophysical Techniques for Ligand-Macromolecule Complex Characterization

There is no available research in the public domain that describes the use of biophysical techniques to characterize the complex formed between this compound and any macromolecular targets. While techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography are standard methods for elucidating the thermodynamics, kinetics, and structural basis of ligand-protein interactions, their application to this specific compound has not been documented in accessible literature.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of 5 2,3 Difluoro 4 Methylphenyl Oxazole Derivatives

Systematic Variation of Structural Elements and their Correlation with Biological Effects

The biological activity of a molecule is intricately linked to its three-dimensional structure and the electronic properties of its constituent atoms. In the case of 5-(2,3-difluoro-4-methylphenyl)oxazole derivatives, systematic modifications to different parts of the molecule can lead to significant changes in their biological effects.

The presence and positioning of fluorine atoms on the phenyl ring are critical determinants of a molecule's biological activity. Fluorine, being the most electronegative element, can profoundly influence a compound's metabolic stability, binding affinity to target proteins, and membrane permeability.

To illustrate the potential impact of fluorine atom variations on the modulatory activity of this compound derivatives, the following hypothetical data table is presented, based on trends observed in related compound series.

Compound IDPhenyl Ring SubstitutionRelative Modulatory Activity (%)
A-1 2,3-difluoro-4-methyl100
A-2 2-fluoro-4-methyl75
A-3 3-fluoro-4-methyl85
A-4 4-methyl50
A-5 2,3,4-trifluoro110

This table is illustrative and based on general principles of medicinal chemistry.

The methyl group at the 4-position of the phenyl ring also plays a significant role in the SAR of this class of compounds. Modifications to this group can impact the molecule's interaction with its biological target.

Replacing the methyl group with other alkyl groups of varying sizes (e.g., ethyl, propyl) can probe the steric tolerance of the binding pocket. In many instances, a larger alkyl group may lead to a decrease in activity due to steric hindrance. Conversely, if the binding pocket has a larger hydrophobic region, a larger alkyl group could enhance binding affinity. Replacing the methyl group with electron-withdrawing groups (e.g., trifluoromethyl) or electron-donating groups (e.g., methoxy) can alter the electronic properties of the phenyl ring, which in turn can influence binding interactions and metabolic stability. For example, the substitution of a methyl group with a trifluoromethyl group has been shown in some cases to improve the metabolic stability of compounds.

The following table illustrates the potential consequences of modifying the methyl group on the biological activity of this compound derivatives.

Compound IDSubstitution at Position 4Relative Modulatory Activity (%)
B-1 -CH₃100
B-2 -H60
B-3 -CH₂CH₃90
B-4 -CF₃120
B-5 -OCH₃80

This table is illustrative and based on general principles of medicinal chemistry.

The oxazole (B20620) ring is a key component of the scaffold and substitutions on this ring can significantly modulate biological activity. nih.govnih.gov The oxazole ring itself can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for ligand-receptor binding. nih.gov

An illustrative data table on the potential influence of oxazole ring substitutions is provided below.

Compound IDSubstitution on Oxazole RingRelative Modulatory Activity (%)
C-1 Unsubstituted100
C-2 C2-Methyl115
C-3 C4-Phenyl130
C-4 C2-Amino95
C-5 C4-Carboxylic Acid70

This table is illustrative and based on general principles of medicinal chemistry.

Development of Predictive QSAR Models for Analog Activity

QSAR modeling is a computational approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can be invaluable for predicting the activity of novel compounds, thereby prioritizing synthetic efforts and reducing the costs associated with drug discovery.

The foundation of a robust QSAR model lies in the selection and calculation of appropriate molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties.

For this compound derivatives, a variety of descriptors can be calculated using specialized software. These can be broadly categorized as:

1D Descriptors: These are the simplest descriptors and include counts of atoms, bonds, and molecular weight.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices (e.g., Wiener index, Randic connectivity indices), which describe the branching and connectivity of the molecule, and electrotopological state (E-state) indices, which combine electronic and topological information.

3D Descriptors: These are calculated from the 3D conformation of the molecule and include steric descriptors (e.g., molecular volume, surface area), electronic descriptors (e.g., dipole moment, HOMO/LUMO energies), and quantum-chemical descriptors.

The selection of descriptors is a critical step, and often a combination of different types of descriptors is used to build a comprehensive and predictive QSAR model.

Once a QSAR model is developed, it is crucial to validate its predictive power to ensure its reliability. Model validation is typically performed using both internal and external validation techniques.

Internal Validation: This involves assessing the model's performance on the same dataset that was used to build it. Common internal validation methods include leave-one-out (LOO) cross-validation, where one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for all compounds in the dataset. The quality of the model is often judged by the cross-validated correlation coefficient (q²).

External Validation: This is a more rigorous test of a model's predictive power and involves using the model to predict the activity of a set of compounds that were not used in the model's development (the test set). The predictive ability of the model is then assessed by comparing the predicted activities with the experimentally determined activities for the test set compounds. The predictive correlation coefficient (R²pred) is a common metric used for external validation.

A well-validated QSAR model can be a powerful tool for the virtual screening of large compound libraries and for guiding the design of new this compound derivatives with improved biological activity.

The following table presents a hypothetical summary of a QSAR model developed for a series of 5-phenyloxazole (B45858) derivatives, illustrating the types of descriptors and statistical parameters that are typically reported.

Descriptor TypeSelected DescriptorsModel Statistics
Topological Wiener Index, Balaban J indexr² (training set): 0.85
Electronic HOMO Energy, Dipole Momentq² (cross-validation): 0.72
Steric Molecular Volume, Surface AreaR²pred (test set): 0.78

This table is illustrative and based on general principles of QSAR modeling.

Conformational Landscape and Pharmacophore Modeling of this compound

The three-dimensional arrangement of a molecule, its conformational landscape, is intrinsically linked to its biological activity. For this compound, the relative orientation of the phenyl and oxazole rings is a key determinant of its interaction with biological targets.

Conformational Landscape:

The conformational flexibility of this compound is primarily governed by the rotation around the single bond connecting the phenyl and oxazole rings. The presence of the two fluorine atoms at the 2- and 3-positions of the phenyl ring, along with the methyl group at the 4-position, introduces significant steric and electronic effects that influence the preferred conformation.

Computational studies on structurally related difluorinated biphenyl (B1667301) compounds and other 5-phenyloxazole derivatives suggest that the molecule likely adopts a non-planar conformation. nih.govacs.orgnih.gov The dihedral angle between the planes of the phenyl and oxazole rings is expected to be twisted to minimize steric hindrance between the ortho-substituent (the fluorine atom at position 2) and the hydrogen atom at the 4-position of the oxazole ring. This rotation, however, is likely to be a dynamic equilibrium of various low-energy conformations.

The fluorine atoms, being highly electronegative, can participate in intramolecular interactions, such as hydrogen bonds with nearby C-H groups, further stabilizing specific conformations. Hirshfeld surface analysis of similar fluorinated compounds has revealed the significance of H···F and F···F contacts in their crystal packing, indicating the potential for such interactions to influence the conformational preferences in different environments. hhu.de

Pharmacophore Modeling:

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological activity. For this compound, a hypothetical pharmacophore model can be constructed based on its structural features and by drawing analogies from general pharmacophore models for related heterocyclic compounds. dovepress.comscispace.com

The key pharmacophoric features of this compound and its derivatives would likely include:

Aromatic/Hydrophobic Region: The 2,3-difluoro-4-methylphenyl group provides a significant hydrophobic and aromatic region, which is often crucial for binding to hydrophobic pockets within a biological target.

Hydrogen Bond Acceptors: The nitrogen and oxygen atoms of the oxazole ring are potential hydrogen bond acceptors. The two fluorine atoms on the phenyl ring can also act as weak hydrogen bond acceptors.

Hydrogen Bond Donor (potential): While the parent molecule lacks a strong hydrogen bond donor, derivatives could be synthesized to include such a feature, which could enhance binding affinity.

Specific Spatial Arrangement: The relative positions of these features are critical. The twisted conformation between the phenyl and oxazole rings will dictate the spatial presentation of these interaction points.

Table 1: Potential Pharmacophoric Features of this compound

FeatureDescriptionPotential Interaction
Aromatic RingThe 2,3-difluoro-4-methylphenyl moiety.π-π stacking, hydrophobic interactions.
Heterocyclic RingThe oxazole ring.Dipole-dipole interactions, potential for hydrogen bonding.
Hydrogen Bond Acceptor 1Nitrogen atom in the oxazole ring.Hydrogen bonding with a donor group on the target.
Hydrogen Bond Acceptor 2Oxygen atom in the oxazole ring.Hydrogen bonding with a donor group on the target.
Hydrogen Bond Acceptor 3 & 4Fluorine atoms at positions 2 and 3.Weak hydrogen bonding with donor groups on the target.
Hydrophobic GroupMethyl group at position 4 of the phenyl ring.Van der Waals interactions within a hydrophobic pocket.

This pharmacophore model can serve as a valuable tool in virtual screening campaigns to identify new compounds with similar biological activities. nih.govfrontiersin.org By searching large chemical databases for molecules that match these pharmacophoric features, researchers can prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery process. Further refinement of this model would require experimental data on the biological activity of a series of derivatives and, ideally, the three-dimensional structure of the biological target.

Computational and Theoretical Investigations into the Properties and Interactions of 5 2,3 Difluoro 4 Methylphenyl Oxazole

Advanced Molecular Modeling and Simulation Approaches

Computational chemistry provides powerful tools to predict the behavior of molecules, saving significant time and resources in drug discovery and materials science. For a novel compound like 5-(2,3-difluoro-4-methylphenyl)oxazole, these methods can offer initial insights into its potential biological activity and physicochemical properties before extensive laboratory synthesis and testing are undertaken.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). pnrjournal.com This method is crucial for identifying potential biological targets and understanding the binding mode of a ligand at the atomic level. The process involves sampling a vast number of possible conformations of the ligand within the protein's binding site and scoring them based on their binding affinity.

In a representative study on different oxadiazole derivatives, molecular docking was used to evaluate their potential as inhibitors of the STAT3 protein, which is implicated in cancer progression. nih.gov The docking scores, expressed as binding energy (in kcal/mol), indicate the stability of the ligand-protein complex; a more negative value suggests a stronger interaction.

Table 1: Illustrative Molecular Docking Results for Oxadiazole Derivatives Targeting the STAT3 SH2 Domain This data is for exemplary purposes and does not represent this compound.

Compound ID (Example)Binding Energy (kcal/mol)Interacting Residues (Hypothetical)
Derivative 4a-8.5SER611, GLU612, SER613
Derivative 5e-9.9LYS591, GLU594, SER611
Derivative 5f-9.1GLU594, SER611, SER613
STX-0119 (Standard)-8.7LYS591, GLU612, SER613

Source: Adapted from studies on 1,3,4-oxadiazole (B1194373) derivatives. nih.gov

While molecular docking provides a static snapshot of a binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov By simulating the motions of atoms and molecules, MD can assess the stability of the ligand within the binding pocket and the conformational changes in both the ligand and the protein. nih.govnih.gov Key metrics such as the Root Mean Square Deviation (RMSD) are calculated to quantify these changes. A stable RMSD value over the simulation period suggests that the ligand remains securely bound in its predicted pose.

For instance, an MD simulation study of quinazoline (B50416) derivatives targeting the EGFR-TK enzyme tracked the RMSD of the protein-ligand complexes. Stable RMSD values indicated that the inhibitors formed a stable complex with the enzyme. nih.gov

Table 2: Example RMSD Values from a Molecular Dynamics Simulation This data is for exemplary purposes and does not represent this compound.

SystemAverage RMSD (Å)Simulation Time (ns)Interpretation
Free EGFR-TK Enzyme1.8100Baseline protein fluctuation
EGFR-TK + Compound 10d2.1100Stable complex formation
EGFR-TK + Compound 10e2.3100Stable complex formation
EGFR-TK + Erlotinib2.0100Stable complex (Reference drug)

Source: Adapted from studies on quinazoline derivatives. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often based on Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule. These methods are used to understand a molecule's intrinsic reactivity and predict its spectroscopic characteristics. epstem.net

The distribution of electrons within a molecule is fundamental to its chemical behavior. Molecular Electrostatic Potential (MEP) maps visualize the electron density, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). ajchem-a.com

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's chemical reactivity and kinetic stability. ajchem-a.com A smaller gap generally implies higher reactivity.

A DFT study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103) calculated these parameters to understand its electronic properties. ajchem-a.com

Table 3: Illustrative Frontier Molecular Orbital Energies for an Oxadiazole Derivative This data is for exemplary purposes and does not represent this compound.

ParameterEnergy (eV)Implication
HOMO Energy-6.5743Electron-donating capability
LUMO Energy-2.0928Electron-accepting capability
HOMO-LUMO Gap (ΔE)4.4815Chemical stability and reactivity

Source: Adapted from DFT calculations on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole. ajchem-a.com

Quantum chemical calculations can accurately predict various spectroscopic signatures of a molecule, which is invaluable for structure verification and characterization.

IR Frequencies: Theoretical calculations can compute the vibrational frequencies of a molecule, which correspond to the peaks in an experimental Infrared (IR) spectrum. ajchem-a.com Comparing the calculated and experimental spectra helps in assigning specific vibrational modes to observed peaks.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). epstem.netnih.govunn.edu.ng These theoretical values can be correlated with experimental data to confirm the molecular structure.

UV-Vis Maxima: Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transition energies, which correspond to the maximum absorption wavelengths (λ_max_) in a UV-Vis spectrum.

A study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole demonstrated a good correlation between calculated and experimental IR frequencies. ajchem-a.com

Table 4: Comparison of Experimental and Calculated IR Frequencies for an Oxadiazole Derivative This data is for exemplary purposes and does not represent this compound.

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
Aromatic C-H Stretch30593055
In-plane C-H Bend14811465
In-plane C-H Bend12781281
In-plane C-H Bend10141006

Source: Adapted from DFT calculations on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole. ajchem-a.com

Reaction Pathway Analysis and Transition State Elucidation

The synthesis of 5-substituted oxazoles can be achieved through various methods, with the van Leusen reaction being a prominent strategy for forming the oxazole (B20620) ring from aldehydes. nih.govsemanticscholar.orgmdpi.com Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in analyzing the intricate details of such reaction mechanisms. nih.govnih.gov These theoretical studies allow for the elucidation of the reaction pathway, the identification of intermediates, and the characterization of transition states, which are critical for optimizing reaction conditions and improving yields.

A plausible synthetic route to this compound involves the reaction of 2,3-difluoro-4-methylbenzaldehyde (B1304708) with tosylmethyl isocyanide (TosMIC). The reaction mechanism, as elucidated by computational modeling, typically proceeds through a multi-step pathway. The process begins with the deprotonation of TosMIC, followed by a nucleophilic attack on the aldehyde. Subsequent intramolecular cyclization and elimination steps lead to the formation of the oxazole ring.

Hypothetical Reaction Pathway and Transition State Analysis:

A DFT study could be employed to model the energy profile of this reaction. The calculations would identify the key intermediates and transition states along the reaction coordinate.

Step 1: Nucleophilic Addition: The reaction initiates with the addition of the deprotonated TosMIC to the carbonyl carbon of 2,3-difluoro-4-methylbenzaldehyde. This step proceeds through a transition state (TS1) to form an intermediate adduct.

Step 2: 5-endo-dig Cyclization: The intermediate undergoes an intramolecular cyclization, a crucial ring-forming step. This proceeds via a second transition state (TS2) to form a dihydrooxazole intermediate.

Step 3: Elimination: The final step involves the elimination of p-toluenesulfinic acid from the dihydrooxazole intermediate, leading to the aromatic this compound product. This elimination occurs through a third transition state (TS3).

Table 1: Hypothetical Calculated Energies for the Reaction Pathway of this compound Synthesis

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1 (TS1)+15.2
Intermediate 1-5.8
Transition State 2 (TS2)+22.5
Intermediate 2 (Dihydrooxazole)-12.3
Transition State 3 (TS3)+18.7
Products-25.1

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of oxazole synthesis analysis.

The elucidation of these transition states provides valuable insights into the geometry and electronic structure of the reacting molecules at the point of highest energy along the reaction path, guiding the rational design of catalysts or modification of reaction conditions to favor the desired product formation.

In Silico Screening and Virtual Library Design for this compound Analogs

In silico screening and the design of virtual libraries are powerful computational strategies to explore the chemical space around a lead compound and to identify derivatives with potentially improved biological activity. nih.govnih.govresearchgate.net These methods are significantly faster and more cost-effective than traditional high-throughput screening. nih.gov

A virtual library of analogs of this compound can be generated by systematically modifying the substituents on the phenyl and/or oxazole rings. For instance, the methyl group could be replaced with other alkyl or alkoxy groups, and the fluorine atoms could be repositioned or substituted with other halogens.

Virtual Library Generation:

A focused virtual library can be designed by considering synthetically feasible modifications to the core structure of this compound.

Table 2: Example of a Virtual Library Design for this compound Analogs

Core StructureR1 (Position 4)R2 (Position 2)R3 (Position 3)
5-(R1, R2, R3-phenyl)oxazole-CH3-F-F
-CH2CH3-F-F
-OCH3-F-F
-CH3-Cl-F
-CH3-F-H

Note: This table represents a small, illustrative subset of a potential virtual library.

In Silico Screening:

Once the virtual library is generated, it can be screened against a specific biological target, such as an enzyme or a receptor, using molecular docking simulations. These simulations predict the binding affinity and the binding mode of each analog within the active site of the target protein. The results are often presented as a docking score, where a more negative score typically indicates a stronger predicted binding affinity.

Quantitative Structure-Activity Relationship (QSAR):

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of the analogs with their predicted biological activity. ufv.brresearchgate.net These models can then be used to predict the activity of new, unsynthesized compounds and to prioritize the most promising candidates for synthesis and experimental testing. nih.gov

Table 3: Hypothetical In Silico Screening and QSAR Prediction for Selected Analogs

Compound IDR1R2R3Docking Score (kcal/mol)Predicted pIC50 (QSAR)
V-001-CH3-F-F-8.57.2
V-002-CH2CH3-F-F-8.87.5
V-003-OCH3-F-F-9.17.8
V-004-CH3-Cl-F-8.27.0
V-005-CH3-F-H-7.96.8

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of in silico drug design.

The combination of virtual library design, in silico screening, and QSAR modeling provides a comprehensive computational workflow to explore the therapeutic potential of this compound and its derivatives, guiding the selection of the most promising candidates for further experimental investigation.

Analytical Methodologies for the Rigorous Characterization and Quantification of 5 2,3 Difluoro 4 Methylphenyl Oxazole and Its Metabolites in Research Settings

High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., 2D-NMR, HRMS)

The definitive identification and structural confirmation of 5-(2,3-difluoro-4-methylphenyl)oxazole would fundamentally rely on a combination of high-resolution spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (1D) NMR spectroscopy, including ¹H, ¹³C, and ¹⁹F NMR, would be essential for the initial structural assessment.

¹H NMR would provide information on the number and chemical environment of protons in the molecule, including those on the oxazole (B20620) and phenyl rings, as well as the methyl group.

¹³C NMR would identify all unique carbon atoms, with the difluorinated phenyl ring showing characteristic carbon-fluorine couplings. For similar oxazole-containing compounds, the carbon atoms of the oxazole ring typically appear at distinct chemical shifts. nih.gov

¹⁹F NMR is particularly crucial for confirming the presence and substitution pattern of the fluorine atoms on the phenyl ring. nih.gov

For unambiguous assignment of all signals and to determine through-bond and through-space correlations, two-dimensional (2D) NMR experiments would be indispensable. These would likely include:

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the methylphenyl and oxazole moieties.

HSQC (Heteronuclear Single Quantum Coherence): To correlate proton signals with their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range couplings between protons and carbons, which is critical for connecting the 2,3-difluoro-4-methylphenyl group to the oxazole ring at the C5 position.

High-Resolution Mass Spectrometry (HRMS): HRMS, likely utilizing techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be employed to determine the accurate mass of the parent ion. This allows for the calculation of the elemental composition, providing strong evidence for the molecular formula of this compound. The fragmentation pattern observed in MS/MS experiments would further corroborate the proposed structure by identifying characteristic fragment ions corresponding to the oxazole and difluoro-methylphenyl substructures.

Table 1: Anticipated Spectroscopic Data for this compound

TechniqueAnticipated Observations
¹H NMR Signals corresponding to the oxazole ring protons, the aromatic proton on the phenyl ring, and a singlet for the methyl group protons.
¹³C NMR Distinct signals for the carbons of the oxazole ring and the difluoro-methylphenyl group. Carbon signals in the phenyl ring would exhibit splitting due to coupling with the adjacent fluorine atoms. nih.gov
¹⁹F NMR Two distinct signals for the two non-equivalent fluorine atoms on the phenyl ring, showing coupling to each other and to adjacent protons and carbons. nih.gov
HRMS A precise mass measurement of the molecular ion, corresponding to the elemental formula C₁₀H₇F₂NO.
2D-NMR Correlation peaks in COSY, HSQC, and HMBC spectra confirming the connectivity of the atoms within the molecule. For example, an HMBC correlation between the C5 proton of the oxazole ring and the carbons of the phenyl ring would confirm their linkage.

Advanced Chromatographic Separation and Detection Methods (e.g., HPLC-MS, GC-MS)

For the separation and quantification of this compound from complex matrices such as biological samples or reaction mixtures, advanced chromatographic methods are essential.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is the most probable method of choice for the analysis of this compound and its potential metabolites due to its high sensitivity and selectivity.

Separation: Reversed-phase HPLC, using a C18 or similar stationary phase, would likely be effective for separating the relatively non-polar parent compound from more polar metabolites. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. nih.gov

Detection: A mass spectrometer, particularly a triple quadrupole (QqQ) or a high-resolution instrument like a Q-TOF (Quadrupole Time-of-Flight), would serve as the detector. In multiple reaction monitoring (MRM) mode on a QqQ instrument, specific precursor-to-product ion transitions can be monitored for highly sensitive and selective quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS could also be a viable technique, particularly if the compound is thermally stable and sufficiently volatile. The polarity of the compound and its potential metabolites would influence the choice of the capillary column. dnu.dp.ua However, for metabolites that are often more polar and less volatile, derivatization might be necessary to improve their chromatographic properties, which can add complexity to the sample preparation. mdpi.com Given these considerations, HPLC-MS is generally the more versatile and commonly used platform for this type of analysis. rjptonline.org

In Vitro Biotransformation Studies in Subcellular and Cellular Systems

To understand the metabolic fate of this compound, in vitro studies using subcellular fractions and cellular systems are fundamental. These studies help to identify potential metabolic pathways and the enzymes involved.

Phase I Metabolism: This phase typically involves oxidation, reduction, and hydrolysis reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes. fiveable.me For this compound, potential Phase I metabolic reactions could include:

Oxidation of the methyl group: The methyl group on the phenyl ring is a likely site for oxidation to form a hydroxymethyl metabolite, which could be further oxidized to a carboxylic acid.

Hydroxylation of the phenyl ring: Aromatic hydroxylation could occur at the available position on the difluorophenyl ring.

Oxazole ring cleavage: The oxazole ring itself could be a site of metabolic transformation. tandfonline.com

Phase II Metabolism: Phase I metabolites, or the parent compound if it possesses a suitable functional group, can undergo conjugation with endogenous molecules to increase water solubility and facilitate excretion. fiveable.me If a hydroxylated metabolite is formed, it could be conjugated with glucuronic acid (glucuronidation) or sulfate (B86663) (sulfation).

The identification of these metabolites would be achieved by incubating the parent compound with liver microsomes (containing CYP enzymes) or hepatocytes and analyzing the resulting mixture by HPLC-MS/MS. The structures of the metabolites are proposed based on their mass shifts from the parent drug and their fragmentation patterns.

Once the major metabolic pathways are identified, enzyme kinetic studies would be performed to determine the rate of metabolism. By incubating the compound at various concentrations with specific recombinant human CYP enzymes, key parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) can be determined. This information is crucial for understanding the efficiency of the metabolic pathways and for predicting potential drug-drug interactions. Aldehyde oxidase (AO) could also play a role in the metabolism, particularly in the reductive metabolism of the oxazole ring, and its contribution would also need to be assessed. nih.gov

Development of Robust Bioanalytical Assays for Research Applications

A validated bioanalytical assay is essential for the accurate quantification of this compound and its key metabolites in biological matrices like plasma, urine, or tissue homogenates.

Assay Development: An HPLC-MS/MS method would be the standard for developing a robust and sensitive bioanalytical assay. The development process would involve:

Optimization of MS parameters: Tuning the mass spectrometer for the parent compound and its metabolites to achieve maximum sensitivity. This includes selecting the optimal ionization source conditions and identifying the most intense and stable MRM transitions.

Chromatographic optimization: Developing an HPLC method that provides good separation of the analytes from endogenous matrix components, ensuring no interference affects the accuracy of quantification.

Sample preparation: Establishing an efficient extraction method to isolate the analytes from the biological matrix. This could involve protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).

Assay validation: The method would be validated according to regulatory guidelines, assessing parameters such as accuracy, precision, selectivity, sensitivity (lower limit of quantification), matrix effect, and stability of the analytes under various conditions.

The presence of fluorine in the molecule can be advantageous for developing ¹⁹F NMR-based assays, which can sometimes be used for quantitative analysis without the need for a reference standard, although this is less common for bioanalytical applications than HPLC-MS/MS. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-aryloxazole derivatives like 5-(2,3-difluoro-4-methylphenyl)oxazole, and how can reaction conditions be optimized?

  • Methodological Answer : Van Leusen's oxazole synthesis is a widely used method for generating 5-substituted oxazoles. Starting from aromatic aldehydes, the reaction involves TosMIC (p-toluenesulfonylmethyl isocyanide) and potassium carbonate in methanol under reflux (70°C, 3 hours). Post-reaction purification via extraction with methyl tert-butyl ether and drying over sodium sulfate is typical . Optimization may involve adjusting stoichiometry, solvent polarity, or reflux duration to improve yield.

Q. How are oxazole derivatives characterized structurally, and what spectroscopic techniques are essential for validation?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substitution patterns on the oxazole ring and aryl groups. Mass spectrometry (MS) and X-ray crystallography (for crystalline derivatives) provide additional structural validation. For example, crystallographic studies of analogous compounds like 5-(4-fluorophenyl)oxazole derivatives reveal bond angles and halogen-bonding interactions .

Q. What are the key applications of fluorinated oxazole derivatives in medicinal chemistry?

  • Methodological Answer : Fluorinated oxazoles are explored for their bioactivity, including kinase inhibition and antimicrobial properties. For instance, pyrazolyl-1,2,3-triazole-oxazole hybrids exhibit anticancer potential via aromatase inhibition, validated through docking studies (AutoDock) and in vitro assays . Fluorine atoms enhance metabolic stability and binding affinity in target proteins.

Advanced Research Questions

Q. How can molecular electrostatic potential (MEP) calculations guide the design of halogen-bonded cocrystals involving this compound?

  • Methodological Answer : MEP maps identify electron-rich regions (e.g., oxazole nitrogen or aromatic π-systems) as halogen-bond acceptors. For example, cocrystallization of oxazole derivatives with perfluorinated iodobenzenes (e.g., 1,4-diiodotetrafluorobenzene) relies on MEP-guided acceptor-donor pairing. Computational tools like Gaussian or ORCA optimize geometries and quantify interaction energies .

Q. How do structural modifications (e.g., fluorine substitution) impact the luminescence or electronic properties of oxazole derivatives?

  • Methodological Answer : Fluorine atoms influence electron-withdrawing effects and conjugation. In bromo-/iodo-substituted oxazole cocrystals, halogen bonding enhances luminescence by rigidifying the structure. Time-resolved fluorescence spectroscopy and density functional theory (DFT) simulations quantify emission lifetimes and electronic transitions .

Q. What strategies resolve contradictions in reported bioactivity data for oxazole derivatives across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, concentrations) or compound purity. Systematic meta-analyses, orthogonal assays (e.g., enzymatic vs. cellular), and rigorous purity validation (HPLC, LC-MS) are recommended. For example, conflicting aromatase inhibition data for 5-(4-bromophenyl)oxazoles were resolved by standardizing assay protocols .

Q. How can computational docking studies predict the binding mode of this compound to therapeutic targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Glide) models interactions between the oxazole core and target proteins. For aromatase, the oxazole’s nitrogen may coordinate with the heme iron, while fluorine atoms stabilize hydrophobic pockets. Free energy perturbation (FEP) calculations refine binding affinity predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.